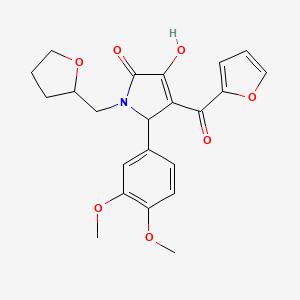

5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

This compound belongs to the class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, characterized by a central pyrrolidinone core substituted with aryl, aroyl, and heterocyclic groups. Key structural features include:

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-27-15-8-7-13(11-17(15)28-2)19-18(20(24)16-6-4-10-30-16)21(25)22(26)23(19)12-14-5-3-9-29-14/h4,6-8,10-11,14,19,25H,3,5,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDWJQOZQAWYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis

The compound can be synthesized through a series of chemical reactions involving precursors such as 1-(2-hydroxy-3,4-dimethoxyphenyl) ethanone and various furan derivatives. The synthesis typically involves the formation of the pyrrolone structure through cyclization reactions followed by functional group modifications to introduce methoxy and furoyl groups .

Antiproliferative Activity

Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can inhibit the growth of breast cancer cells (MCF-7) and other tumor cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

Table 1: Antiproliferative Effects Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| MDA-MB-231 | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Antimicrobial Activity

The compound has exhibited broad-spectrum antimicrobial activity. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, it was found that derivatives similar to the target compound inhibited the growth of antibiotic-resistant strains of bacteria, showcasing its potential as an anti-infective agent .

Genotoxicity Studies

Genotoxicity assessments indicate that while some furan derivatives can exhibit mutagenic properties, the specific compound showed no significant mutagenic effects in mammalian cell assays. It did not induce DNA damage or chromosomal aberrations at tested concentrations, suggesting a favorable safety profile for potential therapeutic uses .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Cell Cycle Regulation : The compound has been shown to arrest the cell cycle at specific phases (S and G2/M), which is critical for its antiproliferative effects .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, leading to their death without harming human cells .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its complex molecular structure, which includes a pyrrolone core with various substituents that enhance its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Detailed methodologies for synthesizing this compound can be found in various scientific literature, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Biological Activities

Research has demonstrated that 5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .

- Antioxidant Properties : The compound has been evaluated for its antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential protective effects against cellular damage .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could have implications for treating inflammatory diseases .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : As an anticancer agent, the compound could be developed into a novel treatment modality for specific types of cancer.

- Neuroprotective Agent : Due to its antioxidant properties, there is potential for this compound to be explored in neurodegenerative diseases where oxidative stress plays a critical role.

- Anti-inflammatory Drugs : The anti-inflammatory effects suggest that it could be beneficial in developing new treatments for chronic inflammatory conditions.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Anticancer efficacy against MCF-7 cells | Significant reduction in cell viability and induction of apoptosis observed. |

| Study 2 | Evaluation of antioxidant capacity | Demonstrated strong free radical scavenging activity compared to standard antioxidants. |

| Study 3 | Investigation of anti-inflammatory effects | Reduced levels of pro-inflammatory cytokines in vitro. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent variations, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., trifluoromethyl in Compound 25, dichloro in Compound 30) lower melting points compared to electron-donating groups (e.g., tert-butyl in Compound 20), likely due to reduced crystallinity . Methoxy and dimethylamino groups (Target Compound, Compound 21) enhance solubility but may reduce thermal stability .

Synthetic Yields :

- Bulky substituents (e.g., 4-tert-butylphenyl in Compound 20) favor higher yields (62%) due to improved cyclization efficiency, while electron-deficient aryl groups (e.g., trifluoromethyl in Compound 25) result in poor yields (9%) due to steric and electronic hindrance .

Biological Relevance: The tetrahydrofuranylmethyl group in the Target Compound and ’s analog may confer metabolic resistance compared to simpler alkyl chains (e.g., 2-hydroxypropyl in Compounds 20–30) .

Research Findings and Implications

- SAR Trends : The 4-aroyl group’s electronic nature (e.g., 2-furoyl vs. benzoyl) significantly impacts bioactivity. For example, 2-furoyl derivatives (Target Compound, ) may exhibit enhanced selectivity for fungal CYP51 over human isoforms due to furan’s smaller size .

- Chirality : Stereospecific substitutions (e.g., (2R)-tetrahydrofuranylmethyl in ) highlight the need for enantioselective synthesis to optimize therapeutic indices .

- Synthetic Challenges : Low yields for halogenated analogs (e.g., Compound 30) suggest the need for modified cyclization protocols, such as microwave-assisted or catalyst-driven methods .

Q & A

Q. How to design a kinetic study to probe the cyclization mechanism of the pyrrol-2-one core?

- Methodology :

- Variable-Time Quenching : Quench aliquots at intervals (0.5–24 hours) and analyze via HPLC to track intermediate formation .

- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydroxyl group incorporation during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.